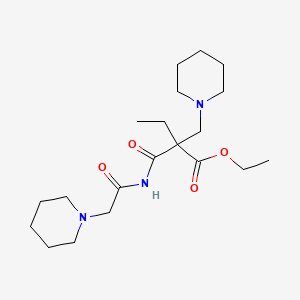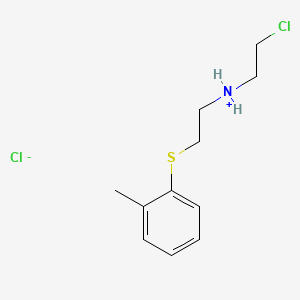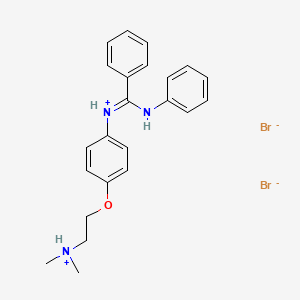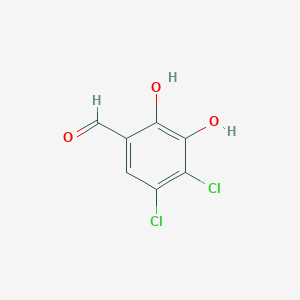![molecular formula C17H20ClNO4 B13787101 tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)
tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methoxyfuran group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a chlorophenyl and methoxyfuran derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate can be compared with other similar compounds such as:
- tert-Butyl N-[(4-chlorophenyl)-(1,2,4-oxadiazol-5-yl)methyl]carbamate
- tert-Butyl N-[(4-chlorophenyl)-(3,4-dihydroquinolin-2-yl)methyl]carbamate
- tert-Butyl N-[(4-chlorophenyl)-(4-oxocyclohexyl)methyl]carbamate
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its methoxyfuran group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H20ClNO4 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C17H20ClNO4/c1-17(2,3)23-16(20)19-15(11-5-7-12(18)8-6-11)13-9-10-14(21-4)22-13/h5-10,15H,1-4H3,(H,19,20) |
InChI Key |
VQXORPYGNZIIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C2=CC=C(O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)




![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)






